molecular formula C9H10FNS B3300266 6-Fluorothiochroman-4-amine CAS No. 900641-17-0

6-Fluorothiochroman-4-amine

Cat. No.: B3300266
CAS No.: 900641-17-0
M. Wt: 183.25 g/mol
InChI Key: MMNJIDRWJPJNRL-UHFFFAOYSA-N
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Description

6-Fluorothiochroman-4-amine hydrochloride (CAS 1052544-66-7) is a chiral amine derivative of the thiochroman scaffold, a sulfur-containing heterocycle of significant interest in medicinal chemistry and drug discovery . This high-purity building block is supplied as its stable hydrochloride salt. With a molecular formula of C9H11ClFNS and a molecular weight of 219.71 , it serves as a versatile synthetic intermediate for the exploration of novel bioactive molecules. Thiochromanone and thiochromanamine derivatives are frequently investigated for their diverse physiological and biological activities . This compound is a key precursor for researchers developing potential therapeutic agents, particularly in oncology, where related structures have demonstrated antitumor properties by inducing apoptosis through caspase activation pathways . Its structure, featuring a fluorine atom, is often utilized by researchers to modulate the compound's electronic properties, metabolic stability, and binding affinity in structure-activity relationship (SAR) studies. This product is intended for use in laboratory research as a standard or a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as this compound carries hazard statements H302, H315, H319, and H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNJIDRWJPJNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238974
Record name 6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine
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Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900641-17-0
Record name 6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900641-17-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID101238974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluorothiochroman 4 Amine and Precursors

Synthesis of 6-Fluorothiochroman-4-one as a Key Intermediate

The synthesis of 6-Fluorothiochroman-4-amine predominantly begins with the preparation of its ketone precursor, 6-Fluorothiochroman-4-one. This intermediate is crucial as the carbonyl group at the 4-position provides a reactive site for the introduction of the amine functionality.

Cyclization Reactions for Thiochroman-4-one (B147511) Formation (e.g., from 4-fluorothiophenol (B130044) and acrylic acid)

A primary and effective method for the synthesis of 6-Fluorothiochroman-4-one involves the reaction of 4-fluorothiophenol with acrylic acid. This process typically occurs in two main stages: a Michael addition followed by an intramolecular cyclization.

The initial step is the conjugate addition of 4-fluorothiophenol to acrylic acid, which forms 3-((4-fluorophenyl)thio)propanoic acid. This reaction is often catalyzed by a base or can proceed thermally. Following the formation of this thioether derivative, the next critical step is the intramolecular Friedel-Crafts acylation, which results in the cyclization to form the thiochroman-4-one ring system. This cyclization is typically achieved by using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

One documented procedure involves stirring a mixture of 4-fluorothiophenol and acrylic acid, which, after an acidic workup, yields the intermediate 3-((4-fluorophenyl)thio)propanoic acid. This intermediate is then treated with concentrated sulfuric acid at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to facilitate the cyclization, affording 6-Fluorothiochroman-4-one in good yield nih.gov.

ReactantsReagents/ConditionsProductYield (%)
4-Fluorothiophenol, Acrylic Acid1. Heat; 2. H₂SO₄, 0 °C to rt6-Fluorothiochroman-4-one~64 nih.gov

Mechanistic Considerations in 6-Fluorothiochroman-4-one Synthesis

The mechanism for the synthesis of 6-Fluorothiochroman-4-one from 4-fluorothiophenol and acrylic acid begins with the nucleophilic attack of the sulfur atom of 4-fluorothiophenol on the β-carbon of acrylic acid. This Michael addition is facilitated by the polarization of the α,β-unsaturated carbonyl system.

Following the formation of the 3-((4-fluorophenyl)thio)propanoic acid intermediate, the intramolecular cyclization is initiated by the protonation of the carboxylic acid group by the strong acid catalyst (e.g., H₂SO₄). This protonation makes the carbonyl carbon more electrophilic. Subsequently, an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) occurs, where the electron-rich aromatic ring attacks the activated carbonyl carbon. The fluorine atom at the 4-position of the thiophenol ring is a deactivating group but is also an ortho, para-director. The cyclization occurs at the position ortho to the sulfur atom, leading to the formation of the six-membered heterocyclic ring of the thiochroman-4-one. A final deprotonation step regenerates the aromaticity of the ring and yields the stable 6-Fluorothiochroman-4-one.

Amination Strategies for this compound Production

Once the key intermediate, 6-Fluorothiochroman-4-one, is obtained, the next stage involves the introduction of the amine group at the 4-position. Several synthetic strategies can be employed for this transformation.

Reduction of Oxime Derivatives to Primary Amines

A common and reliable method for the synthesis of primary amines from ketones is through the formation and subsequent reduction of an oxime derivative.

First, 6-Fluorothiochroman-4-one is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to form 6-Fluorothiochroman-4-one oxime. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

Starting MaterialReagents/ConditionsProduct
6-Fluorothiochroman-4-one1. NH₂OH·HCl, Base; 2. NaBH₄, CuSO₄This compound

Conversion of Carbonyl Precursors to Amines

Direct conversion of the carbonyl group in 6-Fluorothiochroman-4-one to an amine can be achieved through reductive amination. This one-pot reaction involves the treatment of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (like ammonium formate), in the presence of a reducing agent.

A classic method for this transformation is the Leuckart reaction, which utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent at high temperatures wikipedia.orgmdpi.com. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the primary amine.

Modern reductive amination procedures often employ milder and more selective reducing agents. For example, sodium cyanoborohydride (NaBH₃CN) is a widely used reagent for this purpose as it selectively reduces the intermediate iminium ion in the presence of the starting ketone chemicalbook.comorganic-chemistry.orgmasterorganicchemistry.com. The reaction is typically carried out in a suitable solvent like methanol (B129727) at a controlled pH. Another effective reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and selective harvard.edu.

Starting MaterialReagents/ConditionsProduct
6-Fluorothiochroman-4-oneNH₃, NaBH₃CN, MeOHThis compound
6-Fluorothiochroman-4-oneAmmonium formate, heat (Leuckart)This compound

Derivatization from 6-Fluorothiochroman (or 6-Fluorothiochroman-4-one) in Multi-step Syntheses

While direct amination methods are often preferred for their efficiency, multi-step synthetic routes can also be devised to produce this compound. These routes may offer advantages in terms of stereochemical control or functional group compatibility in more complex molecules.

One potential multi-step pathway could involve the reduction of the carbonyl group of 6-Fluorothiochroman-4-one to a hydroxyl group, forming 6-Fluorothiochroman-4-ol. This can be achieved using a simple reducing agent like sodium borohydride. The resulting alcohol can then be converted into a good leaving group, for example, by tosylation or conversion to a halide. Subsequent nucleophilic substitution with an amine source, such as ammonia or an azide (B81097) followed by reduction, would yield the desired this compound.

Another approach could start from 6-Fluorothiochroman itself. This would require the introduction of a functional group at the 4-position, which is more challenging due to the lower reactivity of the saturated ring. However, if a suitable precursor with a leaving group at the 4-position were available, direct displacement with an amine nucleophile could be a viable route.

These multi-step syntheses, while potentially longer, can provide alternative pathways to the target compound, which may be necessary if the direct methods prove to be low-yielding or incompatible with other functionalities in a more complex synthetic scheme.

Stereoselective Approaches to this compound and Analogues

Stereoselective synthesis is a cornerstone of modern pharmaceutical chemistry, enabling the production of enantiomerically pure compounds. For thiochroman-4-amines and their analogues, achieving high stereoselectivity is essential for therapeutic efficacy. Methodologies often involve asymmetric catalysis, the use of chiral auxiliaries, or biocatalysis to create the desired chiral centers.

Chiral Synthesis of Substituted Thiochroman-4-amines

The chiral synthesis of substituted thiochroman-4-amines can be achieved through several strategic pathways. One prominent method is the asymmetric hydrogenation of precursor molecules like 4H-thiochromenes. nih.gov Rhodium-catalyzed asymmetric hydrogenation, for instance, has proven highly effective for producing chiral 2-substituted thiochromanes with excellent yields and enantioselectivities (up to 99% yield and 99% enantiomeric excess). nih.gov This approach provides a direct route to the core thiochroman (B1618051) structure with a defined stereocenter.

Another versatile strategy involves the use of chiral sulfinyl compounds as intermediates. acs.org Chiral sulfinyl imines, derived from tert-butanesulfinamide, are particularly useful in asymmetric synthesis. nih.gov Nucleophilic additions to these chiral imines allow for the diastereoselective formation of new carbon-carbon or carbon-heteroatom bonds, thereby establishing the desired stereochemistry in the final amine product. nih.gov The synthetic utility of this method is demonstrated by the preparation of various 2-substituted piperidines in a stereoselective manner. nih.gov

Organocatalysis also presents a powerful tool for the chiral synthesis of thiochroman derivatives. rsc.org Organocatalysts can activate specific functional groups to guide reactions towards the formation of a particular stereoisomer. rsc.org For example, amine-catalyzed Mannich reactions of aldehydes with specific ketimines can produce β-amino aldehydes with a chiral α-tert-amine moiety in a highly diastereodivergent manner. scispace.com

The following table summarizes various catalytic systems employed in the chiral synthesis of related heterocyclic amines, highlighting the conditions and outcomes.

Catalyst/MethodSubstrateProductYield (%)Enantiomeric/Diastereomeric Excess (%)
Rh-Catalyst2-Substituted 4H-ThiochromeneChiral 2-Substituted ThiochromaneUp to 9986-99 ee
Chiral Sulfinyl ImineN-tert-butanesulfinyl aldimineδ- and ε-amino ketoneModerateModerate de
L-ProlineAlkyl-substituted ketimineβ-amino aldehydeHighHigh de

This table presents illustrative data from studies on analogous structures to demonstrate the potential of these methods for this compound synthesis.

Stereochemical Control in Reduction and Derivatization Reactions

Achieving stereochemical control during reduction and derivatization is critical for synthesizing the correct isomer of this compound from its precursor, 6-fluorothiochroman-4-one. A primary method for this transformation is reductive amination. masterorganicchemistry.com This process involves the reaction of the ketone with an amine to form an intermediate imine, which is then reduced to the final amine. masterorganicchemistry.com The choice of reducing agent is key to controlling the stereochemical outcome. Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often used because they can selectively reduce the imine in the presence of the ketone, preventing side reactions. masterorganicchemistry.com

Biocatalysis offers a highly selective alternative for the reduction of ketones. nih.gov Enzymes such as alcohol dehydrogenases and other carbonyl reductases can catalyze asymmetric ketone reduction with high enantioselectivity. nih.gov The use of these biocatalysts can be coupled with cofactor recycling systems to improve efficiency. nih.gov For fluorinated ketones, specific ene reductases have been shown to perform asymmetric synthesis of alkyl fluorides via reduction, indicating the potential for biocatalytic approaches in synthesizing fluorinated compounds like this compound. chemrxiv.org

Furthermore, the derivatization of the thiochroman ring can be influenced by existing stereocenters. For example, the oxidation of a chiral thiochromane can lead to the formation of chiral sulfoxides and sulfones with excellent enantioselectivity. nih.gov The stereochemistry of these reactions is often directed by the conformation of the starting material.

Green Chemistry Principles in the Synthesis of Fluorinated Thiochromans

The application of green chemistry principles to the synthesis of fluorinated thiochromans aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One key aspect of green chemistry is the use of safer solvents. mdpi.com Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional volatile organic compounds. mdpi.com For the synthesis of sulfur-containing heterocycles, these green solvents can offer advantages in terms of safety, cost, and reduced environmental pollution. mdpi.com

Biocatalysis, in particular, aligns well with green chemistry principles. acs.org Enzymatic reactions are typically conducted under mild conditions in aqueous media and can exhibit high selectivity, reducing the formation of byproducts. nih.govchemrxiv.org The development of engineered enzymes continues to expand the scope of biocatalysis for the synthesis of complex molecules, including fluorinated pharmaceuticals. acs.org

Improving energy efficiency is another goal of green chemistry. Photocatalytic methods, which use visible light to drive reactions, offer a more sustainable approach. rsc.org For example, ketones have been used as directing groups in the photocatalytic C–H fluorination of aliphatic compounds. rsc.org

Chemical Reactivity and Derivatization Strategies of 6 Fluorothiochroman 4 Amine

Functionalization of the Amine Moiety

The primary amine group at the 4-position of the 6-fluorothiochroman ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Acylation and Sulfonamidation Reactions

The nucleophilic nature of the primary amine in 6-Fluorothiochroman-4-amine facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation Reactions: Acylation of the amine functionality is a common strategy to introduce a variety of substituents. This is typically achieved by reacting the amine with acyl chlorides or anhydrides. For instance, the reaction with acetic anhydride (B1165640) in an appropriate solvent would yield the corresponding N-acetylated derivative. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of primary amines suggests that this transformation would proceed readily. The reaction of amines with acyl chlorides is a well-established addition-elimination mechanism. chemguide.co.ukchemguide.co.ukdocbrown.infochemistrystudent.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. chemguide.co.ukchemguide.co.ukdocbrown.infochemistrystudent.com Under acidic conditions, the amino group is protonated, which can inhibit N-acylation and favor O-acylation if a hydroxyl group is present. nih.gov

Sulfonamidation Reactions: Similarly, the amine group can be readily sulfonamidated by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to neutralize the HCl byproduct. This reaction leads to the formation of a stable sulfonamide linkage, a functional group prevalent in many biologically active molecules.

ReagentProduct TypeReaction Conditions
Acyl Chloride (e.g., Acetyl Chloride)N-Acyl derivativeBase (e.g., pyridine, triethylamine)
Carboxylic Anhydride (e.g., Acetic Anhydride)N-Acyl derivativeOften requires heating or a catalyst
Sulfonyl Chloride (e.g., Tosyl Chloride)N-Sulfonyl derivativeBase (e.g., pyridine, triethylamine)

Schiff Base Formation and Iminization

The reaction of the primary amine of this compound with aldehydes or ketones provides a straightforward route to the formation of imines, commonly known as Schiff bases. This condensation reaction typically occurs under mild conditions, sometimes with acid or base catalysis, and involves the elimination of a water molecule. ijfmr.com

The formation of a Schiff base from this compound and an aromatic aldehyde, for instance, would introduce a new aromatic substituent and extend the conjugated system of the molecule. This reaction is generally reversible and can be influenced by the reaction conditions. The synthesis of Schiff bases from various aromatic amines and aldehydes is a well-documented process. researchgate.netijpbs.comnih.govorientjchem.org For example, the condensation of 4,6-difluoro-2-amino benzothiazole (B30560) with different aromatic aldehydes is achieved by refluxing in methanol (B129727) with a catalytic amount of glacial acetic acid. ijpbs.com

Carbonyl CompoundProductReaction Conditions
Aromatic Aldehyde (e.g., Benzaldehyde)N-Benzylidene-6-fluorothiochroman-4-amineMild heating, optional acid/base catalyst
Aliphatic Ketone (e.g., Acetone)N-(Propan-2-ylidene)-6-fluorothiochroman-4-amineMay require more forcing conditions or specific catalysts

Ring System Modifications and Annulations

The thiochroman-4-one (B147511) scaffold, a precursor to this compound, serves as a versatile starting material for the construction of more complex, fused heterocyclic systems. These reactions often involve the carbonyl group at the 4-position and an adjacent active methylene (B1212753) group.

Formation of Fused Heterocycles (e.g., Pyrazoles, Imidazoles, Thiazoles, Pyrimidines, Thiazepines) from Thiochroman-4-one Scaffolds

The construction of fused heterocyclic rings onto the thiochroman-4-one framework allows for the generation of novel chemical entities with diverse structural features.

Pyrazoles: Thiochromeno[4,3-c]pyrazoles can be synthesized from thiochroman-4-one derivatives. One approach involves the reaction of 3-hydroxymethylene-thiochroman-4-ones with various hydrazine (B178648) derivatives. This reaction provides a direct route to the fused pyrazole (B372694) ring system. Chromone-related pyrazole compounds have also been synthesized through 1,3-dipolar cycloaddition reactions. nih.gov The synthesis of pyrazole derivatives is a significant area of research due to their wide range of pharmacological activities. nih.govmdpi.com

Imidazoles: The synthesis of fused imidazoles can be achieved through various methods, often involving the reaction of a diamine precursor with an aldehyde or a related carbonyl compound. organic-chemistry.orgmdpi.comorganic-chemistry.orgscispace.com For instance, (hetero)aromatic ortho-diamines can react with aldehydes in the presence of chlorotrimethylsilane (B32843) to yield benzimidazoles. organic-chemistry.org A similar strategy could potentially be applied to a suitably functionalized thiochroman (B1618051) derivative.

Thiazoles: Fused thiazole (B1198619) rings can be constructed using several synthetic strategies. chim.itorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net The Hantzsch thiazole synthesis is a classical method, although modern variations often offer milder conditions and broader substrate scope. nih.gov An iridium-catalyzed sulfur ylide insertion reaction represents a more recent approach to thiazole synthesis. organic-chemistry.orgnih.gov

Pyrimidines: The synthesis of fused pyrimidine (B1678525) rings often involves the condensation of a compound containing an amino group and an adjacent reactive functional group with a suitable three-carbon synthon. nih.govorganic-chemistry.orgnih.govresearchgate.net For example, 5,6-diaminouracil (B14702) derivatives can be used as starting materials for the synthesis of pteridines, which are fused pyrimidine systems. mdpi.com

Thiazepines: The synthesis of thiazepine-fused systems can be accomplished through various cyclization strategies. nih.govresearchgate.netmdpi.com For instance, the reaction of 2-aminothiophenol (B119425) with chalcones can lead to the formation of benzo nih.govacs.orgthiazepines. mdpi.com

Cyclocondensation Reactions with 6-Fluorothiochroman-4-one Derivatives

Cyclocondensation reactions of 6-Fluorothiochroman-4-one and its derivatives with bifunctional reagents provide a powerful tool for the construction of annulated heterocyclic systems. These reactions typically involve the ketone at the 4-position and an adjacent active methylene at the 3-position. The reaction of 1,2-diamines with 1,2-diketones is a known method for forming pyrazine (B50134) rings. jlu.edu.cn Thiochroman-4-one derivatives can undergo tandem reactions to form more complex structures.

Oxidation Reactions of the Thiochroman Sulfur Atom

The sulfur atom within the thiochroman ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives can exhibit altered physicochemical properties and biological activities. The oxidation of sulfur is a common metabolic pathway and can also be achieved synthetically using various oxidizing agents. Mild oxidation of thiols typically yields disulfides. rsc.org Further oxidation can lead to sulfenic, sulfinic, and ultimately sulfonic acids. The oxidation of sulfur-containing heterocycles is an area of interest in medicinal chemistry.

Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and permanganates. The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions.

Oxidizing AgentTypical ProductNotes
Hydrogen PeroxideSulfoxide or SulfoneStoichiometry and conditions control the oxidation state.
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneA common and effective reagent for sulfide (B99878) oxidation.
Potassium Permanganate (B83412)SulfoneA strong oxidizing agent.

Sulfoxide Formation

The thioether moiety in the this compound is susceptible to oxidation, readily forming the corresponding sulfoxide. This transformation is a common and straightforward method for introducing a chiral center and modifying the electronic properties of the molecule. The oxidation is typically achieved using controlled amounts of an oxidizing agent to prevent over-oxidation to the sulfone. nih.gov

Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid, which provides a "green" and efficient pathway. nih.gov Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective. Careful management of reaction conditions—such as temperature, reaction time, and stoichiometry of the oxidant—is crucial to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct. nih.govacsgcipr.org

Table 1: Representative Conditions for Sulfoxide Formation

Oxidizing Agent Solvent Temperature Key Feature
Hydrogen Peroxide (H₂O₂) Glacial Acetic Acid Room Temperature "Green" and high-yield method. nih.gov
m-CPBA Dichloromethane (DCM) 0 °C to Room Temp. Standard, reliable laboratory method.
Sodium meta-periodate (NaIO₄) Methanol/Water 0 °C to Room Temp. Often used for selective sulfoxidation. jchemrev.com

Sulfone Formation

Further oxidation of the sulfur atom in this compound, or its sulfoxide derivative, leads to the formation of the corresponding sulfone. Sulfones are of significant interest due to their chemical stability and their ability to act as hydrogen bond acceptors, which can influence biological activity. researchgate.net

The synthesis of the sulfone generally requires more forceful conditions or an excess of the oxidizing agent compared to sulfoxide formation. organic-chemistry.org Reagents like excess hydrogen peroxide, potassium permanganate (KMnO₄), or Oxone® (potassium peroxymonosulfate) are commonly employed to drive the oxidation to completion. The choice of oxidant and reaction conditions can be tailored to ensure a high conversion rate from the starting sulfide or the intermediate sulfoxide. organic-chemistry.orgrsc.org

Table 2: Representative Conditions for Sulfone Formation

Oxidizing Agent Solvent Temperature Key Feature
Excess Hydrogen Peroxide (H₂O₂) Acetic Acid Elevated Temperature Drives the oxidation past the sulfoxide stage. organic-chemistry.org
Potassium Permanganate (KMnO₄) Acetone/Water 0 °C to Room Temp. A strong, effective oxidizing agent.
Oxone® Methanol/Water Room Temperature A versatile and powerful oxidant.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS)

The fluorinated benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino (-NH₂) group. byjus.com This group directs incoming electrophiles primarily to the ortho and para positions. The directing effects of the other substituents—the fluorine atom and the alkylthio group—must also be considered.

-NH₂ group: Strongly activating, ortho, para-director. byjus.comlibretexts.org

-F group: Deactivating due to its inductive effect, but ortho, para-directing because of its resonance contribution. libretexts.orgyoutube.com

Alkylthio group: Activating and ortho, para-director. youtube.com

The directing effects of these groups are synergistic. The -NH₂ group at C4 and the -F group at C6 both direct incoming electrophiles to the C5 and C7 positions. However, the -NH₂ group is a much stronger activating group than the others, meaning substitution will be predominantly governed by its influence. uci.edu Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the strongly activating amino group. It is important to note that under the strongly acidic conditions often required for EAS (e.g., nitration), the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com To avoid this and prevent over-reaction, the amino group is often protected, for instance as an acetanilide, prior to the substitution reaction. libretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃ / H₂SO₄ 5-Nitro-6-fluorothiochroman-4-amine (with protection)
Bromination Br⁺ Br₂ / FeBr₃ 5-Bromo-6-fluorothiochroman-4-amine
Friedel-Crafts Acylation RCO⁺ RCOCl / AlCl₃ 5-Acyl-6-fluorothiochroman-4-amine (with protection)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the fluorinated ring is generally challenging for this molecule under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the fluorine atom) to stabilize the negatively charged Meisenheimer intermediate. nih.govmdpi.com

The this compound scaffold lacks such strong electron-withdrawing groups. In fact, the amino group is strongly electron-donating, which destabilizes the intermediate required for SNAr, making the reaction energetically unfavorable. nih.gov Consequently, displacing the fluorine atom via a conventional SNAr mechanism with common nucleophiles is not a viable synthetic route without significant modification of the ring's electronic properties.

Computational Insights into Reaction Pathways and Intermediates

While specific experimental data on the reaction dynamics of this compound is limited, computational chemistry offers a powerful tool for predicting its reactivity and understanding potential reaction mechanisms. sciforum.net Methods like Density Functional Theory (DFT) can be employed to model the molecule's electronic structure and forecast the outcomes of various chemical transformations. researchgate.netacs.org

Computational studies can provide critical insights into several aspects of the molecule's chemistry:

Reaction Energetics: By calculating the activation energies for different reaction pathways, DFT can predict the most likely sites for electrophilic attack on the aromatic ring, corroborating the qualitative predictions based on substituent effects. acs.orgtcu.edu

Intermediate Stability: The stability of intermediates, such as the sigma complexes in EAS or the potential Meisenheimer complex in SNAr, can be evaluated to understand why certain reactions are favored over others. tcu.edu

Molecular Properties: Calculation of properties like electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) can help visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites of nucleophilic and electrophilic attack. sciforum.net

Table 4: Application of Computational Methods to Predict Reactivity

Reaction Type Computational Method Predicted Insights
Sulfoxide/Sulfone Formation DFT Energy Calculations Modeling the oxidation states of sulfur and the reaction pathway for oxidation.
Electrophilic Aromatic Substitution Transition State Theory, NBO Analysis Determination of activation barriers for ortho vs. meta vs. para attack; quantifying the directing effects of substituents. researchgate.net
Nucleophilic Aromatic Substitution Meisenheimer Complex Stability Calculation Quantifying the high energy barrier for SNAr, confirming its low feasibility. nih.gov

Spectroscopic and Structural Characterization Techniques for 6 Fluorothiochroman 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 6-Fluorothiochroman-4-amine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound provides crucial information about the number and connectivity of protons in the molecule. The spectrum can be divided into distinct regions for aromatic and aliphatic protons.

Aromatic Region: The protons on the fluorinated benzene (B151609) ring typically appear in the downfield region (approx. δ 7.0-8.0 ppm). The fluorine atom at the C6 position influences the chemical shifts and coupling patterns of the adjacent aromatic protons (H5 and H7) through space and through bonds. The H5 proton is expected to appear as a doublet of doublets due to coupling with H7 (ortho coupling, J ≈ 8-9 Hz) and the ¹⁹F atom (meta coupling, J ≈ 5-6 Hz). The H8 proton, being furthest from the electron-withdrawing fluorine, would likely resonate at the most upfield position in the aromatic region.

Aliphatic Region: The protons on the heterocyclic ring appear more upfield. The proton at C4 (the methine proton) is adjacent to the amine group and is expected to have a chemical shift in the range of δ 4.0-4.5 ppm. The diastereotopic methylene (B1212753) protons at C2 and C3 would appear as complex multiplets. For the parent compound, thiochroman-4-one (B147511), the methylene protons at C2 and C3 resonate around δ 3.20 ppm and δ 2.94 ppm, respectively chemicalbook.com. The introduction of the amine group at C4 significantly shifts the C4 proton downfield.

Amine Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature. They are also readily exchangeable with deuterium, a feature confirmed by adding D₂O to the sample, which causes the NH₂ signal to disappear from the spectrum libretexts.orgopenstax.org.

Stereochemistry: The relative stereochemistry of derivatives, particularly at the C4 position, can be determined by analyzing the proton-proton coupling constants (³JHH) nmrwiki.org. The magnitude of the coupling constant between the C4 proton and the adjacent C3 protons depends on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the assignment of axial or equatorial orientations of substituents on the thiochroman (B1618051) ring, which typically adopts a half-chair conformation.

Table 4.1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton PositionPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H5~7.3 - 7.5dd³J(H5-H7) ≈ 8-9, ⁴J(H5-F) ≈ 5-6
H7~7.0 - 7.2dd³J(H7-H5) ≈ 8-9, ³J(H7-H8) ≈ 7-8
H8~7.2 - 7.4d³J(H8-H7) ≈ 7-8
H4~4.0 - 4.5m-
H2~3.1 - 3.4m-
H3~2.0 - 2.5m-
NH₂variablebr s-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the fluorine atom is confirmed by the observation of carbon-fluorine (C-F) coupling constants. The carbon directly attached to the fluorine (C6) will appear as a doublet with a large one-bond coupling constant (¹JCF) typically in the range of 240-250 Hz. The neighboring carbons (C5 and C7) will also show smaller couplings (²JCF ≈ 20-25 Hz), and even carbons further away can exhibit small C-F couplings rsc.org. For the related compound 6-Fluorothiochroman-4-one, the C6 carbon shows a large doublet at δ 160.7 ppm (¹JCF = 246 Hz), confirming the position of the fluorine atom mdpi.com. The carbons adjacent to the nitrogen (C4) and sulfur (C2) are also characteristically shifted.

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds nih.gov. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, spectra can be acquired rapidly. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In fluorinated aromatic compounds, the chemical shifts can span a wide range nih.gov. The precise chemical shift would need to be compared against a standard reference compound, such as CFCl₃.

Table 4.2: Expected ¹³C NMR Data for this compound (based on 6-Fluorothiochroman-4-one)
Carbon PositionExpected Chemical Shift (ppm)Expected C-F Coupling Constant (JCF) in Hz
C2~25 - 30-
C3~35 - 40-
C4~50 - 55-
C4a~125 - 130⁴JCF ≈ 3-4
C5~115 - 120²JCF ≈ 22-25
C6~160 - 165¹JCF ≈ 245-255
C7~110 - 115²JCF ≈ 20-23
C8~130 - 135³JCF ≈ 7-9
C8a~135 - 140³JCF ≈ 6-8

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other wikipedia.orglongdom.org. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between H4, the two H3 protons, and subsequently the two H2 protons. In the aromatic region, it would show correlations between H7 and its neighbors H5 and H8.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with the carbons they are directly attached to wikipedia.orgsdsu.edu. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the C4-H4 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular structure by connecting different spin systems. For example, the H8 proton would show a correlation to C4a and C6, and the H4 proton would show correlations to C2, C4a, and C5, confirming the placement of the heterocyclic ring relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₀FNS), the exact molecular weight is 183.0545 g/mol .

Molecular Ion Peak (M⁺): As the compound contains a single nitrogen atom, its molecular ion peak is expected to be at an odd m/z value (the Nitrogen Rule), which would be m/z 183 miamioh.eduyoutube.com. This peak may be weak in aliphatic amines miamioh.edu.

Fragmentation Patterns: The fragmentation of this compound is expected to be directed by the amine and the thioether functionalities.

Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) libretexts.org. For this compound, this would involve cleavage of the C3-C4 bond or the C4-C4a bond, leading to the formation of a stable iminium ion.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a characteristic retro-Diels-Alder fragmentation, which involves the cleavage of the ring to form a diene and a dienophile wisdomlib.orgwikipedia.orgyoutube.com. This would result in the loss of a neutral molecule, such as thioacrolein (B1219185) (C₃H₄S), from the molecular ion.

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueProposed FragmentFragmentation Pathway
183[C₉H₁₀FNS]⁺Molecular Ion (M⁺)
154[C₈H₇FS]⁺Loss of NH₂ (amine group)
127[C₇H₄FS]⁺RDA fragmentation followed by H loss
109[C₆H₄F]⁺Loss of C₃H₆NS

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the key functional groups present in this compound.

N-H Stretching: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. These are typically the asymmetric and symmetric stretching vibrations openstax.orglibretexts.orgorgchemboulder.com.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups are observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (N-H bend) is expected to appear in the range of 1580-1650 cm⁻¹ orgchemboulder.com.

C=C Stretching: Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the region of 1200-1300 cm⁻¹.

C-N Stretching: The C-N stretching vibration for an aromatic amine derivative typically appears in the 1250-1350 cm⁻¹ range libretexts.orgorgchemboulder.com.

Table 4.4: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-HStretch> 3000Medium-Weak
Aliphatic C-HStretch< 3000Medium
Amine (N-H)Bend (Scissoring)1580 - 1650Medium-Strong
Aromatic C=CStretch1450 - 1600Medium-Strong
C-FStretch1200 - 1300Strong
C-NStretch1250 - 1350Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details rsc.org. To date, a specific crystal structure for this compound has not been reported in the searched literature. However, analysis of related thiochroman derivatives reveals that the six-membered heterocyclic ring typically adopts a half-chair or distorted sofa conformation researchgate.net.

A crystallographic study of this compound would definitively establish:

The precise bond lengths and angles of the entire molecule.

The conformation of the thiochroman ring.

The orientation of the amine group (axial vs. equatorial) relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which are crucial for crystal packing.

Such data would be invaluable for structure-activity relationship (SAR) studies and for understanding the molecule's interaction with biological targets.

Vibrational Spectroscopy and Chiroptical Methods for Stereochemical Analysis

The unambiguous determination of the three-dimensional arrangement of atoms in chiral molecules is a critical aspect of chemical research, particularly in the development of pharmaceuticals and other bioactive compounds. For this compound and its derivatives, which possess a stereocenter at the C4 position, vibrational spectroscopy and chiroptical methods serve as powerful, non-destructive tools for elucidating both their structural integrity and absolute configuration in solution. mdpi.comnih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. ksu.edu.samdpi.com These methods are complementary, as the selection rules governing them differ; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com For a molecule like this compound, these techniques are invaluable for confirming the presence of key functional groups and gaining insights into the molecular structure.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule. A key requirement for a vibration to be IR-active is a change in the molecule's dipole moment during the vibration. ksu.edu.sa

Raman Spectroscopy is a light-scattering technique where a molecule scatters incident monochromatic light (usually from a laser). While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the molecule's vibrational frequencies. A change in the polarizability of the molecule during a vibration is necessary for it to be Raman-active. ksu.edu.sa

The analysis of the IR and Raman spectra of this compound would involve identifying characteristic vibrational bands associated with its specific structural components. The table below illustrates the expected vibrational frequencies for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) in IRExpected Wavenumber (cm⁻¹) in RamanIntensity
N-H (Amine)Symmetric & Asymmetric Stretching3400-32503400-3250Medium (IR), Weak (Raman)
Scissoring (Bending)1650-15801650-1580Medium to Strong (IR)
Aromatic C-HStretching3100-30003100-3000Medium (IR), Strong (Raman)
Aromatic C=CStretching1600-14501600-1450Medium to Strong (IR & Raman)
Aliphatic C-HStretching2960-28502960-2850Strong (IR & Raman)
C-F (Aryl Fluoride)Stretching1270-11001270-1100Very Strong (IR)
C-S (Thioether)Stretching710-570710-570Weak to Medium (IR), Strong (Raman)

This table presents illustrative data based on typical vibrational frequencies for the specified functional groups.

Chiroptical Methods for Stereochemical Determination

While IR and Raman spectroscopy confirm the molecular structure, they are generally insensitive to chirality. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are the methods of choice for determining the absolute configuration of enantiomers in solution. mdpi.compurechemistry.org The most prominent of these are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD)

VCD is the extension of infrared absorption spectroscopy to chiral molecules. mdpi.com It measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency. nih.gov The resulting VCD spectrum shows both positive and negative bands, which are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. mdpi.com

For this compound, a VCD analysis would involve the following steps:

Experimental Measurement : The VCD spectrum of an enantiomerically pure sample is recorded.

Computational Modeling : Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed for one enantiomer (e.g., the (R)-enantiomer). These calculations predict the theoretical IR and VCD spectra for the molecule's low-energy conformers.

Spectral Comparison : The experimentally measured VCD spectrum is compared with the Boltzmann-averaged theoretical spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms that the sample has the (R)-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the (S)-configuration.

This combination of experimental and computational analysis provides an unambiguous assignment of the absolute configuration without the need for crystallization. nih.govresearchgate.net

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting ECD spectrum is characterized by Cotton effects (CEs), which can be positive or negative. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.

The stereochemical analysis of this compound and its derivatives using ECD would follow a similar approach to VCD, involving a comparison between the experimental ECD spectrum and the spectrum predicted by quantum chemical calculations. The electronic transitions of the aromatic chromophore in the thiochroman ring system are expected to give rise to distinct Cotton effects, allowing for the determination of the absolute configuration of the C4 stereocenter.

The table below summarizes the application of these chiroptical techniques.

TechniquePrincipleApplication to this compoundKey Advantage
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light.Provides a rich, detailed fingerprint of the molecule's stereochemistry. Used to determine the absolute configuration by comparing the experimental spectrum with DFT calculations.High sensitivity to the overall 3D structure and conformational flexibility.
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light.Analyzes the stereochemistry based on the electronic transitions of the aromatic chromophore. The sign of the Cotton effects is correlated with the absolute configuration.High sensitivity, often requiring smaller sample amounts than VCD.

Computational Chemistry and Theoretical Studies of 6 Fluorothiochroman 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, reactivity, and other molecular characteristics with a high degree of accuracy.

The introduction of a fluorine atom at the 6-position of the thiochroman-4-amine scaffold significantly influences its electronic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect modulates the electron density distribution across the aromatic ring and the entire molecule.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can map the molecular electrostatic potential (MEP) and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 6-Fluorothiochroman-4-amine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, while the LUMO would likely be distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the fluorine and sulfur atoms.

The fluorine atom's high electronegativity is expected to lower the energy of both the HOMO and LUMO. nih.govresearchgate.net This stabilization of the molecular orbitals has profound implications for the molecule's reactivity and its interactions with biological targets. The increased polarity due to the C-F bond can also enhance binding to protein pockets. nih.gov

Table 1: Predicted Impact of 6-Fluoro Substitution on Electronic Properties of Thiochroman-4-amine

PropertyUnsubstituted Thiochroman-4-amineThis compoundRationale for Change
HOMO EnergyHigherLowerElectron-withdrawing effect of fluorine stabilizes the orbital.
LUMO EnergyHigherLowerElectron-withdrawing effect of fluorine stabilizes the orbital.
HOMO-LUMO GapLargerPotentially smallerThe extent of stabilization of HOMO vs. LUMO determines the change.
Dipole MomentLowerHigherIncreased polarity due to the highly electronegative fluorine atom.

Quantum chemical calculations can predict key reactivity parameters. The pKa of the amine group is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with biological targets. The electron-withdrawing nature of the fluorine atom is anticipated to decrease the basicity of the 4-amine group, thereby lowering its pKa compared to the non-fluorinated analog. This is due to the stabilization of the neutral form relative to the protonated form.

Furthermore, these calculations can predict the regioselectivity of reactions, such as electrophilic aromatic substitution. The fluorine atom deactivates the aromatic ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions relative to itself. nih.gov Computational models can quantify the activation energies for substitution at different positions on the ring, providing a theoretical basis for predicting reaction outcomes. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; the thiochroman (B1618051) ring can adopt several conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.govdalalinstitute.com The six-membered thiochroman ring is expected to adopt chair, boat, and twist-boat conformations, similar to cyclohexane. nih.govdalalinstitute.com

Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy conformations. nih.govcam.ac.uk For this compound, the orientation of the 4-amine group (axial vs. equatorial) in the chair conformation is of particular interest, as it will significantly impact its interaction with target proteins. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The presence of the bulky sulfur atom and the fluorine substituent will influence the conformational preferences of the ring.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer4-Amine OrientationRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial1.5 - 2.5
Twist-Boat-5.0 - 6.0
Boat-6.5 - 7.5

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. ulisboa.ptmdpi.comnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time. ulisboa.pt

These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. For this compound, MD simulations can be used to study the stability of its different conformations, the dynamics of the amine group, and its solvation properties. Understanding how the molecule interacts with water molecules is crucial for predicting its solubility and pharmacokinetic properties.

Molecular Docking and Virtual Screening (Pre-clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor or enzyme. nih.govmdpi.comresearchgate.netnih.gov This method is instrumental in early-stage drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific biological target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity. researchgate.net

The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the target protein. For example, the amine group could act as a hydrogen bond donor, while the fluorine atom could participate in favorable electrostatic or hydrophobic interactions. nih.gov

Virtual screening involves docking a large library of compounds against a target protein to identify those with the highest predicted binding affinity. youtube.comyoutube.comyoutube.com If this compound were part of such a library, its potential as an inhibitor for various targets could be rapidly assessed.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov 3D-QSAR takes this a step further by considering the three-dimensional properties of the molecules. nih.govnih.gov

To develop a QSAR model for a series of thiochroman-4-amine derivatives, one would need experimental data on their biological activity against a specific target. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would then be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of active molecules and calculating steric and electrostatic fields around them. nih.gov The resulting models can provide a visual representation of the regions where modifications to the molecular structure would likely lead to increased or decreased activity. For this compound, such a model could highlight the importance of the fluorine atom at the 6-position and the amine group at the 4-position for biological activity. nih.gov

Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Pharmacological Profiling of Thiochroman-4-one (B147511) Derivatives

Thiochroman-4-one and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The structural relationship of this sulfur-containing heterocycle to chromones, which are recognized as privileged structures in drug discovery, has spurred investigations into its therapeutic potential. mdpi.comresearchgate.net

Derivatives of the thiochroman-4-one core have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents.

N-Myristoyltransferase (NMT) Inhibition: NMT has been validated as a target for antifungal therapies. nih.gov Various substituted thiochroman-4-one derivatives have been synthesized and evaluated as NMT inhibitors. nih.gov One study identified a specific thiochroman-4-one derivative that exhibited highly potent antifungal activity, with a minimal inhibitory concentration (MIC) value as low as 0.5 μg/mL against Candida albicans. nih.gov Molecular docking studies of these derivatives have revealed a favorable binding profile with high receptor affinity for the NMT of Candida albicans, suggesting a solid basis for their antifungal action. nih.gov

Cysteine Protease Inhibition: Semicarbazone and thiosemicarbazone derivatives of thiochroman-4-ones are known to be potent inhibitors of cysteine proteases, particularly cathepsin L. nih.gov This class of enzymes is crucial for the survival and virulence of certain protozoan parasites, making these compounds promising candidates for antiparasitic drug development. nih.gov

The structurally similar 6-fluorochroman scaffold has been investigated for its interaction with specific receptors. A series of novel 6-fluorochroman derivatives were prepared and evaluated as potential antagonists for the 5-HT1A serotonin receptor. nih.gov

Radioligand binding assays confirmed that many of these compounds act as good to excellent ligands at the 5-HT1A receptor. nih.gov Some derivatives displayed selectivity for the 5-HT1A receptor over α1-adrenergic and D2-dopaminergic receptors. The antagonist activity of these compounds was further assessed using forskolin-stimulated adenylate cyclase assays in Chinese Hamster Ovary (CHO) cells that express human 5-HT1A receptors. nih.gov Structure-activity relationship studies revealed that introducing an oxo or an optically active hydroxy group at the C-4 position of the chroman ring was effective in improving receptor selectivity. nih.gov

Cellular Level Biological Evaluations (e.g., cellular models, in vitro antiproliferative screens)

Thiochroman-4-one derivatives have demonstrated significant potential as agents against Leishmaniasis, a neglected tropical disease. preprints.org In vitro studies on thiochromone derivatives were conducted against intracellular amastigotes of Leishmania panamensis to determine their antileishmanial activity and cytotoxicity against human monocytes (U-937 cell line). mdpi.com

The research highlighted important structure-activity relationships. mdpi.com It was found that the substitution with a fluorine atom at the C-6 position of the thiochroman-4-one ring led to an increase in leishmanicidal activity compared to the non-fluorinated parent compound. mdpi.com Further modifications, such as the introduction of a vinyl sulfone moiety, dramatically increased the antileishmanial activity, with one 6-fluoro derivative (compound 4j) emerging as the most active and selective compound, showing an EC₅₀ of 3.23 μM and a selectivity index of 174. mdpi.com

Subsequent studies showed that converting the ketone group of thiochroman-4-ones into acyl hydrazone derivatives significantly enhances their antileishmanial activity. nih.govnih.gov Specifically, the semicarbazone and thiosemicarbazone derivatives of a related thioflavanone displayed the highest activities, with EC₅₀ values of 5.4 μM and 5.1 μM, respectively, while maintaining low cytotoxicity. nih.govpreprints.orginfontd.org

Antileishmanial Activity of Thiochroman-4-one Derivatives
CompoundDescriptionEC₅₀ (μM) vs L. panamensisLC₅₀ (μM) vs U-937 cellsSelectivity Index (SI)Reference
Compound 4j6-Fluoro-thiochromone with vinyl sulfone moiety3.23>561174 mdpi.com
Semicarbazone derivative (19)Semicarbazone of thioflavanone5.4100.218.6 nih.govpreprints.org
Thiosemicarbazone derivative (20)Thiosemicarbazone of thioflavanone5.150.19.8 nih.govpreprints.org

Mannich bases derived from various heterocyclic cores are known to possess a wide range of biological activities, including significant antifungal properties. mdpi.comresearchgate.net These compounds have been evaluated against numerous fungal pathogens, demonstrating their potential for both agricultural and medicinal applications. mdpi.com For instance, Mannich bases synthesized from 2-mercaptobenzothiazole were active against several fungal strains, including Cladosporium cladosporioides and Aspergillus niger. conicet.gov.ar

While specific studies on Mannich bases of 6-Fluorothiochroman-4-amine were not detailed in the reviewed literature, the parent thiochroman-4-one scaffold itself is a known antifungal agent. tandfonline.com Novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties have shown in vitro antifungal activity against plant pathogens like Botrytis cinerea, Verticillium dahliae, and Fusarium oxysporum. tandfonline.comtandfonline.com One such derivative showed a 79% inhibition rate against B. cinerea, which was superior to the commercial fungicide Carbendazim. tandfonline.com The established antifungal activity of the thiochroman-4-one core suggests that its Mannich base derivatives could be promising candidates for novel antifungal agents. nih.govnih.gov

Antifungal Activity of Thiochroman-4-one Derivatives
Compound ClassFungal StrainActivity MetricResultReference
Thiochroman-4-one derivative (7j)Botrytis cinereaInhibition Rate79% tandfonline.com
Thiochroman-4-one NMT inhibitor (22)Candida albicansMIC0.5 µg/mL nih.gov
2-(indole-3-yl)-thiochroman-4-one (20)Candida albicansMIC4 µg/mL nih.gov

The anticancer potential of compounds containing the thiochroman-4-one skeleton has been evaluated against various human tumor cell lines. nih.gov Research into related fluorinated compounds has demonstrated significant cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines like A549. nih.govnih.gov

In one study, a series of fluorinated Schiff bases were tested on the A549 cell line. nih.govnih.gov The compound containing five fluorine atoms exhibited the strongest cytotoxic effect, with an IC₅₀ value of 0.64 μM. nih.govnih.gov Another compound with two fluorine atoms showed a potent antiproliferative effect. nih.gov The mechanism of cell death was shown to be apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation. nih.govnih.gov

Furthermore, studies on halogenated derivatives of the related benzofuran scaffold also confirm the potent cytotoxic activity against A549 cells. A brominated benzofuran derivative demonstrated an IC₅₀ value of 3.5 ± 0.6 μM, while a chlorinated version had an IC₅₀ of 6.3 ± 2.5 μM against the A549 cell line. mdpi.com These findings suggest that halogenated heterocyclic compounds, including those based on a thiochroman (B1618051) core, are a promising area for the development of novel anticancer agents. mdpi.com

Antitumor Activity of Fluorinated Compounds on A549 Lung Cancer Cells
Compound ClassDescriptionCell LineIC₅₀ (μM)Reference
Fluorinated Schiff Base (Compound 6)Contains 5 fluorine atomsA5490.64 nih.govnih.gov
Brominated Benzofuran (Compound 8)Related heterocyclic compoundA5493.5 ± 0.6 mdpi.com
Chlorinated Benzofuran (Compound 7)Related heterocyclic compoundA5496.3 ± 2.5 mdpi.com

Mechanism of Action Studies at the Molecular and Cellular Level

The precise mechanism of action for this compound at the molecular and cellular level is an area of active investigation. However, research on analogous thiochroman structures provides a foundational understanding of its potential pathways. Thiochroman derivatives have been identified as selective estrogen receptor degraders (SERDs), which function by antagonizing and degrading the estrogen receptor alpha (ERα) nih.gov. This action disrupts the ER signaling pathway, a critical process in some forms of breast cancer nih.gov. The modulation of protein-protein interactions is a key aspect of this mechanism. By binding to ERα, these compounds can alter its conformation, preventing its interaction with co-regulatory proteins and targeting it for proteasomal degradation.

Furthermore, the broader class of thiochromanes exhibits a wide range of biological activities, suggesting that their mechanisms may be diverse and target-specific rsc.org. The structural features of this compound, particularly the thiochroman core, likely enable it to interact with various biological targets, potentially including enzymes and other receptors rsc.org. The specific protein-protein interactions modulated by this compound remain to be fully elucidated, but the existing data on related compounds point towards a mechanism involving the disruption of key protein complexes.

Structure-Activity Relationship (SAR) Investigations

Influence of Fluorine Substitution on Biological Activity

The presence and position of a fluorine atom on the thiochroman scaffold are significant determinants of biological activity. In SAR studies of related thiochroman-4-one derivatives, the inclusion of electron-withdrawing groups at the 6-position, such as a halogen, has been shown to enhance antifungal and antibacterial activities rsc.org. This suggests that the fluorine atom in this compound likely plays a crucial role in modulating its electronic properties, which in turn can affect its binding affinity to biological targets and its pharmacokinetic profile.

Quantitative structure-activity relationship (QSAR) models for other sulfur-containing compounds have also identified the presence of fluorine as a key predictor for anticancer activity nih.gov. The high electronegativity and small size of the fluorine atom can lead to altered metabolic stability and improved membrane permeability.

Table 1: Influence of Substitution on the Biological Activity of Thiochroman Analogs

Compound/AnalogSubstitution at 6-positionObserved Biological ActivityReference
Thiochroman-4-one derivativeElectron-withdrawing group (e.g., -Cl)Enhanced antifungal activity rsc.org
Fluoro-thiourea derivativeFluorinePotent anticancer activity nih.gov

Impact of Amine Derivatization on Biological Activity

The amine group at the 4-position of the thiochroman ring is a critical site for modification and has a profound impact on biological activity. Studies on various thiochroman analogs demonstrate that derivatization of this amine can significantly alter potency and selectivity. For instance, in the development of thiochroman-based SERDs, modifications at the analogous position were key to optimizing the antagonist and degradation profiles nih.gov.

Table 2: Effect of Amine Derivatization on the Activity of Related Compounds

Compound SeriesDerivatization at Amine PositionImpact on Biological ActivityReference
Thiochroman DerivativesVarious substitutionsAltered potency and selectivity as SERDs nih.gov

Conformational Requirements for Biological Activity

The three-dimensional arrangement of atoms in this compound is essential for its biological function. The thiochroman ring, being a six-membered heterocycle, can adopt various conformations, with the chair conformation generally being the most stable to minimize angular and torsional strain. The relative orientations of the fluorine atom at the 6-position and the amine group at the 4-position (i.e., axial vs. equatorial) will significantly influence the molecule's shape and its ability to fit into a specific binding site.

While direct conformational analysis of this compound is not extensively reported, the principles of stereochemistry dictate that only a specific conformer or a limited set of conformers will be biologically active. The spatial relationship between the aromatic ring, the sulfur atom, the fluorine atom, and the amine group must be precise to ensure optimal interaction with the target protein. This underscores the importance of stereoselective synthesis to obtain the biologically active isomer.

Future Research Directions and Unexplored Potential

Development of Novel and Efficient Synthetic Pathways

While general synthetic routes to thiochroman (B1618051) derivatives exist, the development of novel and efficient pathways specifically for 6-Fluorothiochroman-4-amine is a critical first step for enabling its thorough investigation. Future research in this area should focus on:

Asymmetric Synthesis: Developing stereoselective synthetic methods to obtain enantiomerically pure forms of this compound will be crucial for studying its interactions with chiral biological targets.

Catalytic Methods: The exploration of transition-metal-catalyzed reactions could offer more efficient and environmentally friendly synthetic routes. This might include novel C-S and C-N bond-forming strategies.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more scalable, and highly controlled production of this compound and its derivatives, facilitating its availability for further research.

Biocatalysis: The use of enzymes for specific transformations could provide a green chemistry approach to the synthesis of this compound and its analogues. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action

The thiochroman scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties. nih.gov For this compound, future research should aim to:

Screening against Diverse Targets: A comprehensive screening of this compound against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover novel therapeutic applications.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be essential to understand how the compound exerts its effects at a molecular level. This could involve techniques such as target identification, pathway analysis, and structural biology.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues of this compound will be vital to establish clear structure-activity relationships. This will guide the design of more potent and selective compounds. The presence of sulfur in the thiochroman ring enhances chemical reactivity, which can be leveraged to modulate enzyme activity. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of bioactive molecules based on the this compound scaffold. Key areas for future computational research include:

Molecular Docking and Virtual Screening: In silico screening of large compound libraries against known protein targets can help identify potential biological targets for this compound.

Quantum Mechanical Calculations: These calculations can provide insights into the electronic properties of the molecule, helping to understand its reactivity and interaction with biological targets.

Molecular Dynamics Simulations: These simulations can be used to study the dynamic behavior of the compound when bound to a target protein, providing a deeper understanding of the binding mechanism and informing the design of improved analogues.

Material Science Applications for Thiochroman Scaffolds

Beyond its potential in medicinal chemistry, the unique electronic and structural features of the thiochroman scaffold suggest possible applications in material science. Future investigations could explore:

Organic Electronics: The sulfur-containing heterocyclic system could be investigated for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The sulfur atom can impart specific electronic and steric characteristics. nih.gov

Fluorescent Probes: Related sulfur-containing heterocycles, such as thiocoumarins, have shown promise as fluorescent probes for detecting specific analytes. mdpi.com The potential of this compound and its derivatives as fluorescent sensors could be an exciting avenue of research.

Polymer Chemistry: The amine functionality of this compound could be utilized to incorporate the thiochroman scaffold into novel polymers, potentially leading to materials with unique optical, electronic, or thermal properties.

Synergistic Research with Related Heterocyclic Systems

The study of this compound should not be conducted in isolation. Synergistic research with related heterocyclic systems can provide valuable insights and accelerate progress. This could involve:

Comparative Studies: Comparing the properties and activities of this compound with its oxygen-containing analogue (6-fluorochroman-4-amine) and other related sulfur heterocycles can help to elucidate the specific contributions of the sulfur atom.

Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active heterocyclic systems could lead to the development of novel compounds with multi-target activity or improved pharmacokinetic profiles.

Scaffold Hopping: Insights gained from the study of other bioactive heterocyclic compounds can inform the design of novel this compound derivatives with enhanced properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluorothiochroman-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated chroman derivatives typically involves nucleophilic aromatic substitution or cyclization reactions. For example, fluorination may require agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) under reflux conditions. Key parameters include temperature (80–120°C), solvent choice, and catalyst presence (e.g., Pd for cross-coupling reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity. Reaction optimization should prioritize minimizing side products like dehalogenated byproducts .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires multi-modal characterization:

  • NMR : 19F^{19}\text{F} NMR (δ ~ -110 to -120 ppm for aromatic fluorine) and 1H^{1}\text{H} NMR (coupling patterns for chroman ring protons).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C9_9H10_{10}FNS).
  • HPLC : Chiral HPLC for enantiomeric purity if stereochemistry is critical (e.g., using Chiralpak® columns) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at -20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation pathways. Monitor via HPLC for decomposition products (e.g., sulfoxide formation due to thioether oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or enantiomeric impurities. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for enantiomeric excess (e.g., ≥98% ee).
  • Meta-Analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects meta-regression) to account for heterogeneity.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to correlate stereochemistry with target binding affinities .

Q. What experimental design strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries:

  • Catalytic Systems : Use Ru-BINAP complexes for hydrogenation or Jacobsen’s catalysts for epoxide ring-opening.
  • Chiral Resolution : Dynamic kinetic resolution (DKR) with lipases (e.g., CAL-B) in biphasic systems.
  • Design of Experiments (DoE) : Apply factorial design (2k^k factors) to optimize temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can model interactions between variables .

Q. How can computational methods enhance the study of this compound’s pharmacokinetic properties?

  • Methodological Answer : Combine molecular dynamics (MD) and QSAR models:

  • ADMET Prediction : Use SwissADME to predict logP (lipophilicity) and BBB permeability.
  • Metabolism Simulations : CYP450 docking (Glide SP) to identify potential metabolic hotspots (e.g., sulfur oxidation).
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for fluorine substitutions in target proteins .

Theoretical and Methodological Frameworks

  • Linking Research to Theory : Ground experimental hypotheses in concepts like Hammett substituent constants (for fluorine’s electronic effects) or Curtin-Hammett kinetics (for reaction pathway dominance) .
  • Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.